molecular formula S6 B3047346 Hexasulfur CAS No. 13798-23-7

Hexasulfur

Cat. No.: B3047346
CAS No.: 13798-23-7
M. Wt: 192.4 g/mol
InChI Key: FEXCMMPRRBSCRG-UHFFFAOYSA-N
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Description

Hexasulfur, with the molecular formula S6, is a significant cyclic allotrope of sulfur, first prepared by M. R. Engel in 1891 . This compound is characterized by its vivid, orange-red appearance and crystallizes in a rhombohedral structure . The molecule adopts a chair conformation, with an average bond angle of 102.2°, which minimizes ring strain and contributes to its distinct chemical profile . Unlike the more common cyclo-octasulfur (S8), this compound is metastable, offering unique reactivity valuable for specialized synthetic pathways . A common synthesis route involves the reaction of a polysulfane with sulfur monochloride in a dilute diethyl ether solution: H2S4 + S2Cl2 → cyclo-S6 + 2 HCl . For researchers, this compound serves as a critical precursor in the synthesis of sulfur-rich polymers and other inorganic ring systems . Its controlled ring-opening polymerization, often initiated thermally or with radical initiators, enables the production of polysulfanes with specific chain lengths . Furthermore, S6 occupies a distinct niche in the polymorphic landscape of sulfur, making it an essential compound for fundamental studies on chalcogen ring dynamics, stability, and crystallization behavior . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

hexathiane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/S6/c1-2-4-6-5-3-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXCMMPRRBSCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S1SSSSS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893333
Record name Hexasulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13798-23-7
Record name Sulfur, mol. (S6)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13798-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, mol. (S6)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexasulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexasulfur can be synthesized through several methods:

Industrial Production Methods: While this compound is not commonly produced on an industrial scale, the methods mentioned above can be adapted for larger-scale synthesis if needed.

Chemical Reactions Analysis

Hexasulfur undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfur dioxide and sulfur trioxide under specific conditions.

    Reduction: It can be reduced to form hydrogen sulfide in the presence of reducing agents.

    Substitution: this compound can undergo substitution reactions with halogens to form sulfur halides.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, chlorine, and other strong oxidizers.

    Reducing Agents: Hydrogen gas, sodium, and other strong reducers.

    Reaction Conditions: These reactions typically require elevated temperatures and controlled environments to proceed efficiently.

Major Products Formed:

Scientific Research Applications

Hexasulfur, an inorganic chemical with the formula S6S_6, has applications in scientific research, industry, and medicine . It can be used as a precursor in synthesizing other sulfur compounds and as a reagent in chemical reactions.

Scientific Research Applications

  • Chemistry this compound is used as a precursor in the synthesis of other sulfur compounds and as a reagent in various chemical reactions.
  • Biology Its unique properties make it a subject of interest in studies related to sulfur metabolism and sulfur-based biochemistry.
  • Medicine Research is ongoing to explore its potential therapeutic applications, particularly in developing sulfur-based drugs.

Additional Information

This compound (S6S_6) is also known as cyclohexasulfane . This allotrope was first prepared by M. R. Engel in 1891 by treating thiosulfate with HCl . Cyclo-S~6~ is orange-red and forms a rhombohedral crystal . It is called ρ-sulfur, ε-sulfur, Engel's sulfur, and Aten's sulfur .

Another method of preparation involves the reaction of a polysulfane with sulfur monochloride :
H2S4+S2Cl2cycloS6+2HClH_2S_4+S_2Cl_2\rightarrow cyclo-S_6+2HCl

The systematic name hexathiane is a valid IUPAC name constructed according to the substitutive nomenclature . Another valid IUPAC systematic name, cyclo-hexasulfur, is constructed according to the additive nomenclature .

This compound consists of rings of 6 sulfur atoms. It adopts a chair configuration similar to that of cyclohexane, with bond angles of 102.2° . The sulfur atoms are equivalent .

Industrial Applications

Mechanism of Action

The mechanism of action of hexasulfur involves its ability to form various sulfur-sulfur bonds and interact with other molecules. The molecular targets and pathways include:

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Property Hexasulfur (S₆) Octasulfur (S₈) Trisulfur (S₃)
Molecular Formula S₆ S₈ S₃
Ring Structure 6-membered ring 8-membered crown-shaped ring 3-membered ring (radical anion: S₃⁻•)
Bond Length (Å) Not explicitly reported 2.05 ~1.95 (S–S in S₃⁻•)
Stability Metastable; requires low-temperature storage Most stable allotrope Highly reactive; transient species
Synthesis Titanocene pentasulfide + SCl₂ Naturally occurring; commercial sulfur Formed via homolytic cleavage of S₆²⁻

Key Observations :

  • S₈ is the predominant form in nature and industry due to its thermodynamic stability .
  • S₆ is structurally distinct but shares reactivity patterns with other polysulfides, such as forming dianions (S₆²⁻) that decompose into reactive intermediates like S₃⁻• .

Chemical Reactivity

  • This compound (S₆) :
    • Reacts with ionic liquids (e.g., [EMIm][OAc]) to form thiones via the this compound dianion (S₆²⁻), which dissociates into the trisulfur radical anion (S₃⁻•) .
    • Participates in cyanide reactions, where S₆²⁻ undergoes homolytic cleavage with a low energy barrier (15.2 kcal/mol) .
  • Octasulfur (S₈) :
    • Key in vulcanization processes, forming –Sn– crosslinks in rubber .
    • Less reactive in radical pathways compared to S₆ due to its stable ring structure.
  • Trisulfur (S₃) :
    • Exists primarily as the radical anion (S₃⁻•), a product of S₆²⁻ decomposition .
    • Observed in volcanic emissions and high-temperature reactions.

Contrasts :

  • While S₆ and S₈ are both microbial volatiles, S₆ lacks antifungal activity, unlike dimethyl tetrasulfide .
  • S₈’s stability makes it preferable for long-term industrial use, whereas S₆’s reactivity suits niche chemical syntheses .

Physical Properties and Solubility

  • Melting Points: S₆ co-crystallizes with S₁₀ in carbon disulfide (CS₂), forming a mixed crystal with a melting point of 92°C . S₈ melts at 119°C and is more soluble in non-polar solvents.
  • Radical Stability :
    • S₆²⁻ derivatives exhibit long-term stability in ionic liquids, enabling applications in materials science .

Q & A

Q. What are the established synthetic protocols for hexasulfur (S₆), and how do reaction conditions influence yield and purity?

this compound is synthesized via the acidification of thiosulfate (S₂O₃²⁻) with hydrochloric acid, as first reported by Engel (1891). Key variables include reactant molar ratios, temperature (optimal range: 0–5°C), and aging time for crystallization. Characterization via X-ray crystallography confirms the rhombohedral structure . To ensure purity, recrystallization in CS₂ or toluene is recommended, followed by spectroscopic validation (Raman or UV-Vis) to distinguish S₆ from S₈ or polysulfur chains .

Q. How does this compound’s chair conformation (D₃d symmetry) affect its stability compared to other sulfur allotropes?

The chair conformation minimizes ring strain, with bond angles of 102.2°, making S₆ more thermodynamically stable than boat conformers (C₂v symmetry, ~50 kJ mol⁻¹ less stable). Computational studies (e.g., HF/3-21G* and higher-level methods) show interconversion barriers of ~125 kJ mol⁻¹, explaining its persistence under ambient conditions . Contrast this with S₈ (crown conformation, larger ring strain), which dominates in nature due to kinetic stability .

Advanced Research Questions

Q. What computational methods are most reliable for modeling this compound’s electronic structure and reactivity?

Density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) and ab initio methods (CCSD(T)) accurately predict S₆’s geometry and vibrational spectra. For reaction pathways, transition-state analysis using nudged elastic band (NEB) methods clarifies mechanisms, such as S–S bond cleavage or ring-opening polymerization. Validation against experimental crystallographic data (e.g., bond lengths: 2.06 Å) is critical .

Q. How can contradictions between experimental and computational data on this compound’s reactivity be resolved?

Discrepancies often arise from solvent effects or incomplete basis sets in simulations. For example, S₆’s solubility in nonpolar solvents (CS₂) vs. polar solvents alters reaction kinetics. Methodologically:

  • Replicate experiments under inert atmospheres to prevent oxidation.
  • Use hybrid QM/MM models to account for solvent interactions.
  • Compare computed activation energies with Arrhenius plots from kinetic studies .

Q. What experimental strategies optimize this compound’s use as a precursor in sulfur-rich polymer synthesis?

Controlled thermal or photolytic ring-opening of S₆ enables polymerization into polysulfanes (e.g., S₁₂). Key parameters:

  • Temperature gradients (80–120°C) to balance reaction rate and chain termination.
  • Radical initiators (e.g., AIBN) for regioselective S–S bond cleavage.
  • Real-time monitoring via in situ Raman spectroscopy to track chain length .

Data Analysis & Interpretation

Q. How should researchers address inconsistencies in crystallographic data for this compound polymorphs?

Variations in unit cell parameters (e.g., due to impurities or stacking faults) require:

  • High-resolution synchrotron XRD for unambiguous phase identification.
  • Pair distribution function (PDF) analysis to detect amorphous byproducts.
  • Cross-validation with solid-state NMR (³³S) to confirm local symmetry .

Q. What metrics define successful replication of this compound-based reactions in heterogeneous catalysis?

Key benchmarks include:

  • Turnover frequency (TOF) for sulfur transfer reactions.
  • Activation energy (Eₐ) consistency across trials (±5 kJ mol⁻¹).
  • Post-reaction characterization (TEM, XPS) to confirm catalyst integrity and sulfur deposition patterns .

Methodological Pitfalls & Solutions

Q. Why do spectroscopic techniques sometimes fail to distinguish this compound from S₈, and how can this be mitigated?

Overlapping Raman peaks (e.g., S₆: 220 cm⁻¹ vs. S₈: 218 cm⁻¹) require:

  • Low-temperature measurements to sharpen spectral resolution.
  • Multivariate analysis (PCA or PLS) for deconvolution.
  • Complementary techniques like mass spectrometry (ESI-MS) to confirm molecular mass (192 Da for S₆) .

Tables for Quick Reference

Property This compound (S₆) Octasulfur (S₈)
Crystal SystemRhombohedralOrthorhombic
Bond Angle102.2°108°
Stability (ΔG, kJ mol⁻¹)0 (reference)+4.2
Solubility in CS₂HighModerate
Characteristic Raman Band220 cm⁻¹218 cm⁻¹
Data compiled from .

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